4,6-dimethyl-1H-indole-2,3-dione
Overview
Description
4,6-Dimethyl-1H-indole-2,3-dione is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
Indole derivatives are known to play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to exhibit a broad spectrum of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dimethyl-1H-indole-2,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4,6-dimethyl-2-nitrobenzaldehyde with a suitable amine, followed by cyclization and oxidation steps .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethyl-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxindoles.
Reduction: Formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions at the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Oxindoles.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or nitro-substituted indoles.
Scientific Research Applications
4,6-Dimethyl-1H-indole-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 4,6-Difluoro-1H-indole-2,3-dione
- 4,6-Dimethyl-1H-indole-2,3-dione
- Isatin and its derivatives
Comparison: this compound is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to other indole derivatives, it may exhibit distinct properties and applications .
Properties
IUPAC Name |
4,6-dimethyl-1H-indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-5-3-6(2)8-7(4-5)11-10(13)9(8)12/h3-4H,1-2H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOAYKZGNWFWSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)NC(=O)C2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368399 | |
Record name | 4,6-dimethyl-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49820-06-6 | |
Record name | 4,6-dimethyl-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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